molecular formula C18H23FN4O2 B5592659 7-(Azepan-1-yl)-1-ethyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carbohydrazide

7-(Azepan-1-yl)-1-ethyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carbohydrazide

Cat. No.: B5592659
M. Wt: 346.4 g/mol
InChI Key: WOGQLOWHBJMAJO-UHFFFAOYSA-N
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Description

7-(Azepan-1-yl)-1-ethyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carbohydrazide is a synthetic compound belonging to the quinolone class of chemicals. Quinolones are known for their broad-spectrum antibacterial properties and are widely used in medicinal chemistry. This particular compound features a unique structure that includes an azepane ring, a fluoro group, and a carbohydrazide moiety, which contribute to its distinct chemical and biological properties.

Properties

IUPAC Name

7-(azepan-1-yl)-1-ethyl-6-fluoro-4-oxoquinoline-3-carbohydrazide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23FN4O2/c1-2-22-11-13(18(25)21-20)17(24)12-9-14(19)16(10-15(12)22)23-7-5-3-4-6-8-23/h9-11H,2-8,20H2,1H3,(H,21,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOGQLOWHBJMAJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=O)C2=CC(=C(C=C21)N3CCCCCC3)F)C(=O)NN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23FN4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(Azepan-1-yl)-1-ethyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carbohydrazide typically involves multiple steps, starting from readily available precursors. One common method involves the condensation of 6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid with ethylamine to form the corresponding ethyl ester. This intermediate is then reacted with azepane and carbohydrazide under controlled conditions to yield the final product. The reaction conditions often include the use of organic solvents such as ethanol or methanol and may require catalysts to enhance the reaction rate and yield .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can improve efficiency and scalability. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

7-(Azepan-1-yl)-1-ethyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carbohydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives with different oxidation states.

    Reduction: Reduction reactions can modify the fluoro group or the carbonyl functionalities.

    Substitution: Nucleophilic substitution reactions can occur at the fluoro group or the azepane ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce hydroquinoline derivatives.

Scientific Research Applications

Chemistry

In chemistry, 7-(Azepan-1-yl)-1-ethyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carbohydrazide is used as a building block for the synthesis of more complex molecules.

Biology

Biologically, this compound has shown promise in antibacterial research. Its quinolone backbone is known for its ability to inhibit bacterial DNA gyrase and topoisomerase IV, making it a potential candidate for the development of new antibiotics .

Medicine

In medicine, the compound’s antibacterial properties are of particular interest. Research is ongoing to evaluate its efficacy and safety as a therapeutic agent for treating bacterial infections .

Industry

Industrially, the compound can be used in the development of new materials with specific properties, such as enhanced thermal stability or unique optical characteristics .

Mechanism of Action

The mechanism of action of 7-(Azepan-1-yl)-1-ethyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carbohydrazide involves the inhibition of bacterial enzymes DNA gyrase and topoisomerase IV. These enzymes are crucial for DNA replication and transcription in bacteria. By inhibiting these enzymes, the compound prevents bacterial cell division and leads to cell death . The fluoro group enhances the compound’s binding affinity to the target enzymes, while the azepane ring and carbohydrazide moiety contribute to its overall stability and bioavailability.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 7-(Azepan-1-yl)-1-ethyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carbohydrazide lies in its combination of functional groups, which confer distinct chemical and biological properties. The presence of the azepane ring enhances its solubility and stability, while the carbohydrazide moiety provides additional sites for chemical modification and potential biological activity.

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